Cas no 156317-47-4 (2,4,6-Heptatrienamide,7-cyclohexyl-N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxo-1-cyclopenten-1-yl)amino]-7-oxo-1,3,5-heptatrien-1-yl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-)

2,4,6-Heptatrienamide,7-cyclohexyl-N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxo-1-cyclopenten-1-yl)amino]-7-oxo-1,3,5-heptatrien-1-yl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]- structure
156317-47-4 structure
Product Name:2,4,6-Heptatrienamide,7-cyclohexyl-N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxo-1-cyclopenten-1-yl)amino]-7-oxo-1,3,5-heptatrien-1-yl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-
CAS No:156317-47-4
MF:C31H34N2O7
MW:546.610868930817
CID:168351
PubChem ID:6444305
Update Time:2025-04-19

2,4,6-Heptatrienamide,7-cyclohexyl-N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxo-1-cyclopenten-1-yl)amino]-7-oxo-1,3,5-heptatrien-1-yl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]- Chemical and Physical Properties

Names and Identifiers

    • 2,4,6-Heptatrienamide,7-cyclohexyl-N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxo-1-cyclopenten-1-yl)amino]-7-oxo-1,3,5-heptatrien-1-yl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-
    • (2E,4E,6E)-7-cyclohexyl-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide
    • 2,4,6-Heptatrienamide,7-cyclohexyl-N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxo-1-cyclopenten-1-yl)amino]-7-oxo-1,3,5-heptatrien-1-yl]
    • (2E,4E,6E)-7-cyclohexyl-N-(5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)hepta-2,4,6-trienamide
    • 2,4,6-Heptatrienamide, 7-cyclohexyl-N-(5-hydroxy-5-(7-((2-hydroxy-5-oxo-1-cyclopenten-1-yl)amino)-7-oxo-1,3,5-heptatrienyl)-2-oxo-7-oxabicyclo(4.1.0)hept-3-en-3-yl)-
    • Manumycin F
    • 156317-47-4
    • Inchi: 1S/C31H34N2O7/c34-23-17-18-24(35)27(23)33-26(37)16-10-3-4-11-19-31(39)20-22(28(38)29-30(31)40-29)32-25(36)15-9-2-1-6-12-21-13-7-5-8-14-21/h1-4,6,9-12,15-16,19-21,29-30,34,39H,5,7-8,13-14,17-18H2,(H,32,36)(H,33,37)/b2-1+,4-3+,12-6+,15-9+,16-10+,19-11+
    • InChI Key: SSHVAUUEPNULMP-XCTDESGWSA-N
    • SMILES: O1C2C(C(=CC(/C=C/C=C/C=C/C(NC3C(CCC=3O)=O)=O)(C12)O)NC(/C=C/C=C/C=C/C1CCCCC1)=O)=O

Computed Properties

  • Exact Mass: 546.236601
  • Monoisotopic Mass: 546.236601
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 10
  • Complexity: 1270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 6
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 145
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.32
  • Boiling Point: 910°Cat760mmHg
  • Flash Point: 504.1°C
  • Refractive Index: 1.642
  • PSA: 152.31000
  • LogP: 4.91450
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